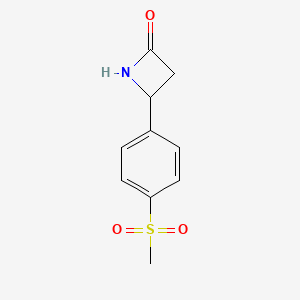

4-(4-Methanesulfonylphenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

4-(4-methylsulfonylphenyl)azetidin-2-one |

InChI |

InChI=1S/C10H11NO3S/c1-15(13,14)8-4-2-7(3-5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |

InChI Key |

MGFQEUAAHPGAIB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2CC(=O)N2 |

Origin of Product |

United States |

Chemical Reactivity and Ring Transformations of the Azetidin 2 One Core in 4 4 Methanesulfonylphenyl Azetidin 2 One

Fundamental Principles of Ring Strain and Reactivity in Azetidin-2-ones

The azetidin-2-one (B1220530), or β-lactam, ring is a four-membered cyclic amide characterized by significant ring strain, which is a primary driver of its chemical reactivity. acs.orgrsc.orgresearchgate.net This strain arises from the deviation of bond angles from the ideal values for sp³ and sp² hybridized atoms. nih.gov In an ideal acyclic amide, the nitrogen atom is sp²-hybridized with a trigonal planar geometry, allowing for effective resonance stabilization between the nitrogen lone pair and the carbonyl group. However, the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal geometry, reducing this resonance stabilization and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov

Due to this inherent ring strain, β-lactams are more readily hydrolyzed than their linear amide counterparts or larger lactam rings. nih.gov The reactivity of the β-lactam ring is further influenced by the nature of the substituents attached to it. The presence of a 4-aryl substituent, such as the methanesulfonylphenyl group, can influence the electronic properties and stability of the ring.

The degree of ring strain and consequent reactivity can be quantified by Woodward's parameter h, which measures the height of the pyramid formed by the nitrogen atom and its three adjacent atoms. nih.gov Higher h values indicate a more pyramidal nitrogen, greater ring strain, and increased reactivity towards hydrolysis. For instance, monobactams (monocyclic β-lactams) have low h values (0.05–0.10 Å), while more strained systems like penams (0.40–0.50 Å) and carbapenems (0.50–0.60 Å) are significantly more reactive. nih.gov The reactivity of 4-(4-Methanesulfonylphenyl)azetidin-2-one would be expected to align with that of other monocyclic 4-substituted azetidin-2-ones.

Table 1: Comparison of Ring Strain and Reactivity in β-Lactam Systems

| β-Lactam Class | Typical h value (Å) | Relative Reactivity |

|---|---|---|

| Monobactams | 0.05 - 0.10 | Low |

| Cephems | 0.20 - 0.25 | Moderate |

| Penams | 0.40 - 0.50 | High |

| Carbapenems | 0.50 - 0.60 | Very High |

Data sourced from Woodward, 1980. nih.gov

Ring-Opening Reactions and Mechanistic Pathways

The strained nature of the azetidin-2-one ring makes it susceptible to various ring-opening reactions, which are fundamental to its chemical transformations. These reactions typically involve the cleavage of one of the ring's bonds, most commonly the amide (N1-C2) bond.

The most characteristic reaction of the β-lactam ring is its hydrolytic cleavage, a process central to the mechanism of action of β-lactam antibiotics. researchgate.netrsc.org These antibiotics function by acylating serine residues in the active sites of bacterial penicillin-binding proteins (PBPs), leading to the opening of the β-lactam ring and inactivation of the enzyme. researchgate.net Similarly, the amide bond in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, as well as enzymatic catalysis by β-lactamases. researchgate.netrsc.org

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the N1-C2 amide bond and the formation of the corresponding β-amino acid. nih.gov The rate of this hydrolysis is directly related to the degree of ring strain. researchgate.net

The azetidin-2-one ring can undergo transformations under both reductive and oxidative conditions.

Reductive Transformations: Strong reducing agents like lithium aluminium hydride (LiAlH₄) can effect the reductive cleavage of the β-lactam ring. The reaction typically proceeds via the reduction of the amide carbonyl group. For N-unsubstituted β-lactams, this can lead to the formation of the corresponding azetidine (B1206935) or, with complete reduction, the corresponding 1,3-aminoalcohol. sci-hub.cat In the case of 4-substituted azetidin-2-ones, treatment with LiAlH₄ can lead to a 1,2-fission of the ring, followed by further reactions depending on the nature of other substituents. researchgate.net For instance, the reduction of certain 4-(haloalkyl)azetidin-2-ones with LiAlH₄ results in ring-opened intermediates that can subsequently cyclize to form aziridines or azetidines. researchgate.net

The strained four-membered ring of azetidin-2-ones can serve as a precursor for the synthesis of other heterocyclic systems through rearrangement reactions. These transformations often involve the cleavage of a ring bond followed by intramolecular cyclization. For example, under certain conditions, azetidines can undergo ring expansion to form more stable five-membered rings like pyrrolidines. nih.gov While specific examples for this compound are not detailed, the general principle involves the activation of a substituent, often at the C-2 or N-1 position, which facilitates an intramolecular nucleophilic attack leading to ring expansion. Lewis acid-mediated rearrangements of N-tosyl 2-substituted azetidines into 3-substituted pyrrolidines have been reported, proceeding through a 1,2-migration. nih.gov Such pathways could potentially be applied to derivatives of this compound to generate novel pyrrolidine (B122466) structures.

Chemical Derivatization at Peripheral Positions (N-1, C-3) of this compound

Beyond the reactions involving the ring itself, the peripheral positions of the azetidin-2-one core, namely the N-1 and C-3 positions, are key sites for chemical modification.

N-1 Derivatization: The nitrogen atom of the β-lactam ring can be substituted with a variety of groups. For N-unsubstituted β-lactams, the amide proton is acidic and can be removed by a base, allowing for alkylation, acylation, or arylation at the N-1 position. nih.gov These modifications can significantly alter the compound's chemical and biological properties. For instance, N-substitution is a common strategy in the synthesis of diverse β-lactam libraries. The introduction of different substituents on the nitrogen can be achieved through reactions with various electrophiles. tiu.edu.iqmdpi.comnih.gov

C-3 Derivatization: The C-3 position of the azetidin-2-one ring is adjacent to the carbonyl group, and the protons at this position are acidic, allowing for enolate formation. This enolate can then react with various electrophiles, enabling the introduction of a wide range of substituents at the C-3 position. This is a common strategy for modifying the core structure of β-lactams. nih.gov Cyclocondensation reactions, such as the Staudinger reaction between a ketene (B1206846) and an imine, are primary methods for constructing the azetidin-2-one ring and can be used to introduce substituents at both the C-3 and C-4 positions. researchgate.net For a pre-formed this compound, direct functionalization at C-3 would typically involve deprotonation with a strong base to form an enolate, followed by reaction with an electrophile.

Reactivity of the Methanesulfonylphenyl Moiety: Oxidation and Reduction of the Sulfur Center

The methanesulfonylphenyl group (-SO₂CH₃) is a relatively stable moiety, but the sulfur atom can still participate in chemical reactions, primarily involving changes in its oxidation state.

Oxidation of the Sulfur Center: The sulfur atom in the sulfone group is in its highest oxidation state (+6). Therefore, further oxidation under typical conditions is not expected. However, under extremely potent oxidizing conditions, reactions involving the broader aromatic system or cleavage of the C-S bond could potentially occur, though such reactions are generally harsh and non-selective. nih.gov

Reduction of the Sulfur Center: The sulfonyl group can be reduced to lower oxidation states. The reduction of aryl sulfones to the corresponding sulfides is a known transformation, although it often requires strong reducing agents. acs.org Milder conditions can sometimes lead to the partial reduction to a sulfinate. The specific choice of reducing agent and reaction conditions determines the extent of reduction. For example, certain reagents can selectively reduce the sulfonyl group in the presence of other functional groups. nih.gov This reactivity allows for the modification of the methanesulfonylphenyl moiety, potentially converting it to a sulfinyl or thioether group, which would significantly alter the electronic and steric properties of the C-4 substituent.

Table 2: Possible Transformations of the Sulfonyl Group

| Transformation | Product Functional Group | Typical Reagents/Conditions |

|---|---|---|

| Reduction | Sulfinate (-SO₂⁻) | Mild reducing agents |

| Reduction | Sulfide (-S-) | Strong reducing agents (e.g., LiAlH₄) |

This table represents general transformations of aryl sulfones.

Stereochemistry and Conformational Analysis of 4 4 Methanesulfonylphenyl Azetidin 2 One

Diastereoselective Synthesis and Control of Cis/Trans Isomerism at C-3 and C-4

The synthesis of the azetidin-2-one (B1220530) ring, a core structure in β-lactam compounds, is most commonly achieved through the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction. mdpi.comtandfonline.com This reaction's stereochemical outcome, which dictates the relative orientation of substituents at the C-3 and C-4 positions of the β-lactam ring, is of critical importance. The formation of either cis or trans diastereomers is highly dependent on the reaction conditions and the nature of the reactants. mdpi.com

The mechanism of the Staudinger reaction involves the nucleophilic attack of the imine nitrogen on the ketene (B1206846) carbonyl, leading to a zwitterionic intermediate. The subsequent conrotatory ring closure of this intermediate determines the final stereochemistry of the product. mdpi.commdpi.com The choice of solvent, temperature, and base can significantly influence the stereoselectivity of this cyclization process. For instance, certain reactions performed in toluene (B28343) at reflux temperatures have been shown to favor the formation of trans isomers, while conducting the reaction in dichloromethane (B109758) at lower temperatures (0 °C) can lead to the cis isomer. mdpi.com

In the context of 4-aryl substituted azetidin-2-ones, such as 4-(4-Methanesulfonylphenyl)azetidin-2-one, the electronic and steric properties of both the imine (derived from 4-methanesulfonylbenzaldehyde) and the ketene precursor play a crucial role. The synthesis of a related 4-(MeSO2)C6H4 derivative via this method has been reported. researchgate.net The differentiation between cis and trans isomers is typically accomplished using ¹H NMR spectroscopy, where the coupling constant (J) between the protons at C-3 and C-4 is diagnostic. Generally, cis isomers exhibit a larger coupling constant (J = 4.2–5.0 Hz) compared to their trans counterparts (J ≈ 2.5 Hz). mdpi.comresearchgate.net

Highly diastereoselective syntheses have been developed to yield specific isomers. The use of particular ketenes, such as acetoxyketene, in reactions with specific imines has been shown to produce cis-β-lactams with high selectivity. mdpi.comnih.gov This level of control is essential for producing compounds with defined three-dimensional structures.

| Reactants (Ketene & Imine) | Solvent | Temperature | Predominant Isomer | Reference |

|---|---|---|---|---|

| Acetoxyketene + Chiral Imines | Not Specified | 0 °C to Room Temp. | Cis | mdpi.com |

| Various | CH₂Cl₂ | 0 °C | Cis | mdpi.com |

| Various | Toluene | Reflux | Trans | mdpi.com |

| Acetoxyketene + Epoxyimines | Not Specified | Not Specified | Cis (High Diastereoselectivity) | nih.gov |

Enantioselective Approaches for Chiral Azetidin-2-ones

Achieving enantioselectivity in the synthesis of chiral azetidin-2-ones is a significant challenge that has been addressed through several sophisticated strategies. The goal is to produce a single enantiomer, which is often crucial for specific biological interactions. The Staudinger reaction remains a central tool, adapted for asymmetric synthesis through various methodologies. researchgate.netnih.gov

One of the most effective methods involves the use of chiral auxiliaries. These are chiral molecules temporarily incorporated into one of the reactants (either the ketene or the imine) to direct the stereochemical course of the cycloaddition. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched β-lactam. For example, chiral imines derived from readily available chiral sources like D-mannitol have been successfully employed to produce optically active cis-β-lactams. mdpi.com

Another powerful technique is the use of chiral catalysts to control the cycloaddition, although this is less commonly reported for the Staudinger reaction itself compared to other cycloadditions. researchgate.net More recently, dynamic kinetic resolution (DKR) has emerged as an elegant approach. In one such process, racemic 3-acetoxy-β-lactams were hydrolyzed and then oxidized to azetidine-2,3-diones. Subsequent enantioselective reduction via Ni-catalyzed asymmetric hydrogenation yielded optically active 3-hydroxy-β-lactams with high enantiomeric excess (ee). mdpi.com This method allows for the conversion of a racemic mixture into a single desired enantiomer, theoretically doubling the yield compared to a classical resolution. The "β-Lactam Synthon Method" represents a broad collection of strategies for using chiral β-lactams as building blocks for the synthesis of other complex molecules. mdpi.com

| Method | Chiral Source / Reagent | Key Feature | Reported Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Chiral imine derived from D-mannitol | Covalently bound chiral group directs cycloaddition. | Optically active cis-β-lactams. | mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Ni-catalyzed asymmetric hydrogenation | Converts a racemic mixture to a single enantiomer. | Optically active 3-hydroxy-β-lactams (78–94% ee). | mdpi.com |

| Asymmetric Synthesis | Chiral ketenes | Reaction of a prochiral imine with a chiral ketene. | Stereocontrolled formation of β-lactams. | tandfonline.com |

Conformational Studies and Molecular Dynamics of this compound Derivatives

For monocyclic derivatives like this compound, the large aryl substituent at the C-4 position significantly influences the ring's preferred conformation and the orientation of the side chain. The torsional angles between the ring and the phenyl group are key conformational parameters.

Conformational analysis of azetidin-2-one derivatives is performed using a combination of experimental techniques and computational methods. X-ray crystallography provides precise information on the solid-state structure, including bond lengths, bond angles, and the degree of ring non-planarity. nih.gov In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational studies.

Molecular dynamics (MD) simulations and other molecular modeling techniques offer a dynamic view of the molecule's behavior. nih.govrsc.org These computational studies are used to explore the accessible conformations, the flexibility of the ring and its substituents, and the energetic barriers between different conformational states. For these simulations, a force field (a set of parameters describing the potential energy of the system) is required. Due to the unique chemical nature of the strained β-lactam ring, standard force fields may need to be re-parameterized using quantum mechanics (QM) calculations to accurately model its geometry and behavior. nih.gov While specific MD studies on this compound are not widely published, the methodologies are well-established from studies on other β-lactam compounds, often in the context of their binding to enzymes like β-lactamases. nih.govnih.govrsc.org These studies reveal that even seemingly rigid molecules can exhibit significant local flexibility, which can be crucial for their interactions with biological targets. nih.gov

| Method | Type | Information Obtained | Reference |

|---|---|---|---|

| X-ray Crystallography | Experimental | Precise solid-state 3D structure, bond lengths, angles, ring puckering. | nih.gov |

| NMR Spectroscopy | Experimental | Solution-state conformation, coupling constants, spatial proximity of atoms (NOE). | nih.gov |

| Molecular Dynamics (MD) Simulation | Computational | Dynamic behavior, conformational flexibility, interaction with solvent/proteins. | nih.govrsc.org |

| Quantum Mechanics (QM) Calculations | Computational | Optimized geometries, electronic structure, energy barriers, force field parameterization. | nih.gov |

Computational and Theoretical Investigations of 4 4 Methanesulfonylphenyl Azetidin 2 One

Quantum Chemical Calculations: Electronic Structure, Stability, and Reaction Pathway Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 4-(4-Methanesulfonylphenyl)azetidin-2-one. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic structure is significantly influenced by the interplay between the electron-withdrawing methanesulfonyl group and the phenylazetidin-2-one core. The methanesulfonyl group exerts a strong -I (inductive) and -R (resonance) effect, which polarizes the molecule. dtic.mil This polarization is critical for its interactions with biological macromolecules. The calculated HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. A larger energy gap generally implies higher stability and lower reactivity.

Studies on related sulfonamide structures have used DFT to analyze electron distribution and predict reaction sites. mdpi.com For this compound, the MEP map would likely show negative potential regions around the oxygen atoms of the sulfonyl group and the carbonyl group of the β-lactam ring, identifying them as potential sites for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential regions would be expected around the hydrogen atoms, particularly the N-H proton of the lactam ring.

Reaction pathway predictions for the synthesis or degradation of the azetidin-2-one (B1220530) ring can also be modeled. For instance, the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine to form the β-lactam ring is a common synthetic route whose mechanism, stereoselectivity, and transition states can be investigated computationally. mdpi.comresearchgate.net Theoretical calculations help in understanding the feasibility of different synthetic pathways and the stability of reaction intermediates.

Molecular Modeling and Docking Studies for Structural Insights

Molecular modeling and docking are powerful computational techniques used to predict the conformation of a small molecule and its binding affinity and orientation within the active site of a biological target, such as an enzyme or receptor. researchgate.netresearchgate.net For this compound and its analogues, these studies are essential for understanding their mechanism of action and for designing more potent and selective derivatives.

Docking simulations involve placing the 3D structure of the ligand into the binding pocket of a protein and scoring the different poses based on a force field that estimates the binding energy. These studies have been widely applied to azetidin-2-one derivatives to explore their potential as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netnih.govresearchgate.net For example, docking studies on similar sulfonyl-containing compounds have been performed to investigate their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). nih.gov Such studies reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. patsnap.combabrone.edu.in The methylsulfonyl group (—SO₂CH₃) is a key functional group in medicinal chemistry, valued for its unique properties that contribute to a molecule's pharmacophore profile. namiki-s.co.jp

The sulfonyl group's two oxygen atoms are strong hydrogen bond acceptors, capable of forming robust interactions with hydrogen bond donors like the amide protons in a protein's backbone or the side chains of amino acids such as arginine, lysine, or histidine. nih.gov Furthermore, the sulfur atom can expand its valence shell, and the entire group is a powerful electron-withdrawing moiety, influencing the electronic properties of the adjacent phenyl ring. dtic.milacs.org This strong dipole moment contributes to favorable polar interactions within a binding pocket.

The methylsulfonyl group is also metabolically stable and can improve the physicochemical properties of a compound, such as solubility, by reducing lipophilicity. namiki-s.co.jp In docking studies of methylsulfonylphenyl-containing inhibitors, the sulfonyl group often orients itself to interact with specific polar residues in the active site, anchoring the ligand and contributing significantly to binding affinity. nih.govnih.gov

| Pharmacophore Feature | Description | Potential Intermolecular Interaction | Significance in Binding |

|---|---|---|---|

| Hydrogen Bond Acceptor | The two oxygen atoms of the sulfonyl group possess lone pairs of electrons. | Forms hydrogen bonds with N-H or O-H groups of amino acid residues. | Provides directional and strong interactions, enhancing binding affinity and specificity. |

| Polar/Dipole Moment | The S=O bonds are highly polarized, creating a strong local dipole. | Engages in dipole-dipole and ion-dipole interactions with polar regions of the binding site. | Contributes to the overall binding energy and helps orient the ligand correctly. |

| Electron-Withdrawing Group | Pulls electron density from the attached aromatic ring. | Modulates the electronic character of the phenyl ring, potentially influencing π-π or cation-π interactions. | Affects the molecule's overall electronic profile and reactivity. |

| Metabolic Stability | Resistant to common metabolic transformations. | N/A (Intrinsic property) | Increases the in vivo half-life of the drug candidate. |

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound and its analogues involves exploring the molecule's possible shapes and their relative energies to identify low-energy, stable conformations.

A key flexible bond in this compound is the single bond connecting the phenyl ring to the azetidinone ring. Rotation around this bond determines the relative orientation of the two ring systems. Calculating the energetic landscape by rotating this bond (a torsion scan) can reveal the most stable rotational isomers (rotamers) and the energy barriers between them. The preferred conformation will seek to minimize steric hindrance between the phenyl ring and the azetidinone ring, while potentially maximizing favorable intramolecular interactions. The energetic landscape provides crucial information for understanding which conformation is likely to be present when the molecule binds to its biological target.

In Silico Prediction of Chemical Properties and Synthetic Viability

Before undertaking costly and time-consuming laboratory synthesis, computational tools are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates. This in silico screening helps to identify molecules with favorable drug-like characteristics and to flag potential liabilities early in the discovery process. researchgate.netpeerscientist.com

For this compound, various properties can be predicted. Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Other important descriptors include the topological polar surface area (TPSA), which correlates with drug absorption and transport, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₃S | N/A |

| Molecular Weight | 225.26 g/mol | Yes (<500) |

| LogP (Octanol-Water Partition Coefficient) | ~0.5 - 1.0 | Yes (<5) |

| Topological Polar Surface Area (TPSA) | 71.4 Ų | N/A |

| Hydrogen Bond Donors | 1 | Yes (≤5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤10) |

| Rotatable Bonds | 2 | N/A |

Note: LogP and TPSA values are estimations from computational models and may vary slightly between different algorithms.

Beyond physicochemical properties, in silico models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These predictions can estimate properties like aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential for toxicity.

Finally, synthetic viability or synthetic accessibility can be assessed computationally. Algorithms analyze the molecular structure and break it down into known starting materials or common chemical reactions, assigning a score based on the complexity and feasibility of the likely synthetic route. peerscientist.com For this compound, the synthesis would likely be deemed feasible, involving standard reactions such as the formation of an imine followed by a [2+2] cycloaddition with a ketene precursor. nih.gov

Application of 4 4 Methanesulfonylphenyl Azetidin 2 One As a Synthon in Advanced Organic Synthesis

Utilization of the Azetidin-2-one (B1220530) Scaffold as a Versatile Building Block for Complex Molecules

The azetidin-2-one ring is a highly sought-after scaffold in organic synthesis due to the strain energy associated with its four-membered ring structure. nih.govresearchgate.net This intrinsic reactivity allows it to serve as a precursor to a wide range of organic compounds. nih.gov The selective cleavage of the strained ring, followed by further chemical transformations, provides access to diverse and complex molecular targets. nih.gov

The 4-aryl substituted azetidin-2-one framework, such as that in 4-(4-Methanesulfonylphenyl)azetidin-2-one, is a key structural motif. The phenyl group can be further functionalized, and the sulfonyl group (SO2) acts as a stable, electron-withdrawing moiety that can influence the reactivity of the β-lactam ring. This makes the compound a versatile intermediate for creating libraries of structurally related molecules for various applications, including medicinal chemistry. nih.govnih.gov The synthesis of complex molecules often relies on a "build and release" strategy, where a strained ring like azetidin-2-one is first constructed and then strategically opened to reveal a densely functionalized linear system, ready for further elaboration. beilstein-journals.orguni-mainz.de

Table 1: Key Reactions Utilizing the Azetidin-2-one Scaffold

| Reaction Type | Description | Resulting Structures |

|---|---|---|

| Nucleophilic Ring Opening | Attack by various nucleophiles (C, N, O, halogens) at the carbonyl carbon or C-4 position, leading to cleavage of an amide or C-C bond. magtech.com.cn | β-Amino acids, amides, esters, and other functionalized acyclic compounds. nih.govmagtech.com.cn |

| [2+2] Cycloaddition (Staudinger Reaction) | Reaction between a ketene (B1206846) and an imine to form the azetidin-2-one ring. This is a primary method for synthesizing the scaffold itself. mdpi.com | Substituted azetidin-2-ones. |

| Radical Reactions | Reactions involving radical intermediates to functionalize the ring or initiate ring-opening. | Varied, depending on the specific reaction. |

| Rearrangements | Base-catalyzed or thermal rearrangements to form different heterocyclic systems. magtech.com.cn | Larger ring systems or isomeric structures. |

Synthesis of β-Amino Acids and Peptidomimetics via Azetidin-2-one Ring Opening

One of the most significant applications of the azetidin-2-one synthon is in the synthesis of β-amino acids and their derivatives. nih.govresearchgate.net These compounds are crucial components of various biologically active molecules, including peptides and natural products. The hydrolytic or nucleophilic ring-opening of the β-lactam ring provides a direct and often stereocontrolled route to β-amino acids.

The process typically involves the cleavage of the C2-N1 (amide) bond of the lactam ring. For a compound like this compound, this reaction would yield a substituted β-amino acid, specifically β-(4-methanesulfonylphenyl)-β-aminopropionic acid. The reaction can be controlled to retain the stereochemistry at the C-4 position, making this a valuable method for producing enantiomerically pure β-amino acids. nih.gov

Table 2: Ring-Opening Reactions for β-Amino Acid Synthesis

| Reagent/Condition | Bond Cleaved | Product |

|---|---|---|

| Acid or Base Hydrolysis | N1—C2 | β-Amino Acid |

| Alcoholysis (e.g., with Methanol) | N1—C2 | β-Amino Ester |

| Aminolysis (e.g., with an amine) | N1—C2 | β-Amino Amide |

Furthermore, β-lactams are used as scaffolds for creating peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. mdpi.com The rigid azetidin-2-one ring can be incorporated into a peptide backbone to induce specific conformations, such as β-turns. Alternatively, the ring can be opened to introduce non-natural β-amino acid residues into a peptide sequence, altering its properties in a predictable manner.

Incorporation into Polymeric Architectures and Supramolecular Assemblies

The incorporation of specific, functional synthons into larger molecular architectures is a key goal in materials science. While the direct polymerization of this compound is not widely documented, the functional groups present on the molecule offer potential pathways for its inclusion in polymers or supramolecular structures.

The potential for this application lies in several key features:

Functional Handles : The secondary amine within the lactam ring (once deprotonated) or functional groups on the phenyl ring could serve as points for attachment to a polymer backbone or another monomer unit.

Solid-Phase Synthesis : Methodologies for solid-phase synthesis, where molecules are built step-by-step on a resin support, can be adapted to create oligomers or attach azetidin-2-one units to a polymeric scaffold. nih.gov This approach is common in creating libraries of complex molecules and could be extended to material synthesis.

Supramolecular Chemistry : The methanesulfonyl group contains oxygen atoms that can act as hydrogen bond acceptors, while the N-H group of the lactam can be a hydrogen bond donor. These features could allow this compound to participate in the formation of ordered, non-covalent supramolecular assemblies, such as networks or gels, through hydrogen bonding and π–π stacking interactions between the phenyl rings.

While this remains an area with significant potential for exploration, the fundamental reactivity and structural features of this compound make it a candidate for the design of novel functional materials. The synthesis of polymers containing sulfone groups (polysulfones) is an established field, suggesting that monomers containing the methanesulfonylphenyl moiety are valuable in materials science. researchgate.net

Advanced Characterization Methodologies for 4 4 Methanesulfonylphenyl Azetidin 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of azetidin-2-one (B1220530) derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom, allowing for the comprehensive mapping of the molecular structure.

In ¹H NMR spectra of azetidin-2-one derivatives, the protons on the β-lactam ring (at C3 and C4) present characteristic signals. For instance, in N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, the protons H-3 and H-4 typically appear as distinct doublets. nih.gov The signal for the proton attached to the nitrogen (N-CH) is often found in the range of 5.32–5.45 ppm, while the proton adjacent to a chloro substituent (CH-Cl) resonates between 5.02–5.23 ppm. nih.gov The coupling constant (J-value) between these protons is crucial for determining the stereochemistry; cis isomers generally exhibit larger coupling constants (J = 4.2-4.8 Hz) compared to trans isomers (J = 2.5 Hz). mdpi.com Aromatic protons from the methanesulfonylphenyl group and other substituents appear as multiplets in the downfield region, typically between 6.66 and 7.78 ppm. niscpr.res.in

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the β-lactam ring is a key diagnostic signal, appearing significantly downfield in the range of 160.3–168.2 ppm. nih.govmdpi.com The carbon atoms of the azetidinone ring itself (C3 and C4) resonate in the range of 61.0 to 79.1 ppm, with their exact chemical shifts depending on the attached substituents. nih.gov For example, C3 carbons adjacent to a phthalimido group are found around 63.03-63.68 ppm, while C4 carbons are observed at 61.03-62.68 ppm. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Azetidin-2-one Derivatives

| Proton | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| β-lactam CH -N | 5.32 - 5.45 | Doublet | nih.gov |

| β-lactam CH -Cl | 5.02 - 5.23 | Doublet | nih.gov |

| β-lactam CH -Ar | 4.80 - 4.96 | Doublet | niscpr.res.in |

| Aromatic Protons | 6.66 - 8.4 | Multiplet/Cluster | niscpr.res.inderpharmachemica.com |

| NH (if present) | 8.41 - 10.81 | Singlet/Broad | mdpi.comderpharmachemica.com |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Azetidin-2-one Derivatives

| Carbon | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| β-lactam C =O | 160.3 - 168.2 | nih.govmdpi.com |

| β-lactam C H-N | 67.8 - 79.1 | nih.gov |

| β-lactam C H-Cl | 61.0 - 67.0 | nih.gov |

| Aromatic Carbons | 112.6 - 169.9 | researchgate.net |

Infrared (IR) and Mass Spectrometry (MS) in Structural Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to confirm the synthesis and structural integrity of 4-(4-Methanesulfonylphenyl)azetidin-2-one derivatives.

IR spectroscopy is particularly effective for identifying key functional groups. The most prominent and diagnostic absorption band for azetidin-2-ones is that of the strained four-membered ring's carbonyl (C=O) group. This band typically appears at a higher frequency than that of a non-cyclic amide, generally in the range of 1701–1787 cm⁻¹. nih.govmdpi.comresearchgate.net The presence of this strong absorption provides compelling evidence for the formation of the β-lactam ring. Other characteristic bands include those for N-H stretching (if present), C-H stretching of aromatic and aliphatic groups, and the symmetric and asymmetric stretches of the sulfonyl (SO₂) group. nih.gov

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. Under techniques like electrospray ionization (ESI), the molecule can be observed as a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. icm.edu.pl A characteristic fragmentation pathway for β-lactams involves the cleavage of the azetidin-2-one ring. nih.govresearchgate.net This retro [2+2] cycloaddition-type cleavage can break the ring into two fragments, providing valuable structural information about the substituents at the N1-C4 and C2-C3 positions. nih.gov The specific masses of these fragments help to confirm the identity of the side chains attached to the core ring structure. icm.edu.plnih.gov

Table 3: Characteristic IR Absorption Bands for Azetidin-2-one Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| β-lactam C=O stretch | 1701 - 1787 | nih.govmdpi.comresearchgate.net |

| C-N stretch | 1254 - 1285 | bepls.com |

| C-Cl stretch | 761 - 773 | bepls.com |

| Aromatic C-H stretch | ~3060 | bepls.com |

Table 4: Common Mass Spectrometry Fragmentation Patterns for β-Lactams

| Fragmentation Type | Description | Reference |

|---|---|---|

| β-Lactam Ring Cleavage | Retro [2+2] cycloaddition, breaking the C2-C3 and N1-C4 bonds. | nih.govnih.gov |

| Side Chain Loss | Cleavage of substituents from the core ring structure. | icm.edu.pl |

| Formation of [M+H]⁺ or [M+Na]⁺ | Observation of the protonated or sodiated molecular ion. | icm.edu.pl |

X-ray Crystallography for Precise Molecular Geometry and Absolute Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline compounds, including derivatives of this compound. This technique provides unequivocal data on bond lengths, bond angles, torsion angles, and the absolute stereochemistry of chiral centers.

For azetidin-2-one derivatives, crystallographic analysis reveals that the four-membered β-lactam ring is typically nearly planar, though minor deviations can occur. nih.govnih.gov The analysis provides exact measurements of the geometry around the chiral centers at the C3 and C4 positions, confirming the cis or trans relationship between substituents. Torsion angles involving the substituents on the ring define their spatial orientation relative to the core structure. nih.goviucr.org For example, in one reported structure, the dihedral angles between the planar β-lactam ring and various substituted benzene (B151609) rings were determined to be 53.07°, 73.19°, and 6.61°. nih.gov

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., C-H···O) and π-π stacking, which stabilize the crystal structure. nih.govnih.gov This information is invaluable for understanding the solid-state properties of the compound.

Table 5: Example Crystal Data for an Azetidin-2-one Derivative

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₁₇ClN₂O₅ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.0863 | nih.gov |

| b (Å) | 20.0855 | nih.gov |

| c (Å) | 17.3819 | nih.gov |

| β (°) | 97.419 | nih.gov |

| Volume (ų) | 2107.09 | nih.gov |

Future Research Directions and Emerging Paradigms in 4 4 Methanesulfonylphenyl Azetidin 2 One Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of 2-azetidinones, including 4-(4-Methanesulfonylphenyl)azetidin-2-one, has traditionally relied on methods like the Staudinger ketene-imine cycloaddition. tandfonline.commdpi.com However, conventional approaches often involve lengthy reaction times, low temperatures, and the use of hazardous reagents, prompting a shift towards more sustainable and efficient methodologies. tandfonline.comresearchgate.net

Key Developments and Future Prospects:

Green Chemistry Approaches: Novel "green route" methods are being explored, such as sonication and stirring in the presence of molecular sieves. tandfonline.comresearchgate.net These techniques have demonstrated the potential for higher yields and significantly shorter reaction times compared to conventional methods. tandfonline.com

Catalytic Methods: The development of novel catalysts is a key area of research. For instance, magnetic copper ferrite (B1171679) (CuFe2O4) nanoparticles have been investigated as a recyclable heterogeneous catalyst for the synthesis of 2-azetidinone derivatives. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of β-lactams. mdpi.com

| Synthetic Method | Key Features | Potential Advantages |

| Conventional (e.g., Staudinger Reaction) | Long reaction times (12-16 h), low temperatures (-70 to -90°C). tandfonline.comresearchgate.net | Well-established methodology. |

| Green Routes (Sonication, Stirring) | Shorter reaction times (20-130 min), use of molecular sieves. tandfonline.com | Higher yields, environmentally friendly. tandfonline.comresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times (30-45 min). mdpi.com | Increased efficiency and yields. mdpi.com |

| Catalytic Methods | Use of recyclable catalysts like nanoparticles. mdpi.com | Sustainability, potential for stereoselectivity. mdpi.com |

Exploration of Novel Chemical Reactivity and Unconventional Transformations

The strained four-membered ring of the azetidin-2-one (B1220530) core in this compound makes it a versatile synthon for a variety of chemical transformations. researchgate.netnih.gov Future research will likely focus on uncovering new reaction pathways and expanding the synthetic utility of this scaffold.

Areas for Future Investigation:

Ring-Opening Reactions: The inherent ring strain of the β-lactam can be exploited for selective ring-opening reactions, providing access to diverse acyclic structures. For instance, azetidine (B1206935) rings fused with other heterocyclic systems have been shown to undergo selective ring-opening. mdpi.com

C-H Functionalization: Direct functionalization of the C-H bonds on the azetidinone ring or its substituents would offer a more atom-economical approach to analog synthesis, avoiding the need for pre-functionalized starting materials.

Photochemical Transformations: The use of photochemistry could enable unique and previously inaccessible transformations of the azetidinone core. researchgate.net

Cascade Reactions: Designing cascade reactions that involve the this compound scaffold could lead to the rapid construction of complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and optimization of this compound and its derivatives. mdpi.com These technologies offer precise control over reaction parameters, enabling rapid optimization, increased safety, and facile scalability. mdpi.comnih.gov

Advantages and Future Applications:

Enhanced Process Control: Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to improved yields and selectivity.

Rapid Optimization: Automated platforms can perform numerous experiments in a short period, accelerating the identification of optimal reaction conditions.

Scalability: Flow chemistry facilitates seamless scaling from laboratory-scale synthesis to larger-scale production. nih.gov

Integrated Purification: In-line purification techniques, such as automated chromatography, can be coupled with flow synthesis to streamline the entire process from reaction to pure product. nih.gov

On-Demand Synthesis: Automated platforms like SynFini™ aim to accelerate the design-build-test cycle, enabling the rapid production of novel analogs for screening. youtube.com

Advanced Computational Design and Predictive Modeling for Analogues

Computational chemistry and predictive modeling are becoming indispensable tools in the design of novel this compound analogues with desired properties. ptfarm.plnih.gov These approaches can significantly reduce the time and cost associated with the discovery and development of new compounds.

Key Computational Strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of azetidinone derivatives with their biological activities, aiding in the design of more potent compounds. ptfarm.plnih.gov

Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound analogues to biological targets, guiding the design of compounds with improved target engagement.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to understand the stereoselectivity of synthetic reactions and to predict the reactivity of different positions on the azetidinone scaffold. mdpi.com

Predictive Modeling of Physicochemical Properties: Computational tools can be used to predict properties such as solubility, stability, and ADME (absorption, distribution, metabolism, and excretion) profiles of new analogues, helping to prioritize candidates for synthesis.

| Computational Tool | Application in Azetidin-2-one Research |

| QSAR | Predicting biological activity based on chemical structure. ptfarm.plnih.gov |

| Molecular Docking | Simulating ligand-protein interactions to guide analog design. |

| DFT Calculations | Understanding reaction mechanisms and stereoselectivity. mdpi.com |

| ADME Prediction | Forecasting the pharmacokinetic properties of novel compounds. |

Q & A

Q. What are the common synthetic routes for preparing 4-(4-methanesulfonylphenyl)azetidin-2-one, and how does the choice of sulfonylation reagents impact yield and purity?

Synthesis typically involves introducing the methanesulfonyl group via sulfonylation of a phenylazetidin-2-one precursor. Common reagents include methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The reaction’s success depends on controlling stoichiometry and reaction time to avoid over-sulfonylation or side reactions like ring-opening of the β-lactam . Purity is often assessed via HPLC with a sodium 1-octanesulfonate buffer system (pH 4.6), as described in pharmacopeial methods for sulfonamide derivatives .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. The methanesulfonyl group’s electron density and bond angles are critical for confirming regioselectivity. For example, the S–O bond lengths (~1.43 Å) and C–S–C angles (~105°) should align with sulfone group geometry. WinGX and ORTEP-3 are used for graphical representation and validation .

Q. What spectroscopic techniques are most effective for characterizing substituent effects on the azetidin-2-one core?

1H/13C NMR is essential for detecting electronic perturbations from the methanesulfonyl group. For instance, the β-lactam carbonyl (C=O) typically resonates at ~175–180 ppm in 13C NMR, while sulfonyl groups deshield adjacent aromatic protons, shifting signals downfield (δ 7.5–8.5 ppm). IR spectroscopy confirms the β-lactam ring (C=O stretch ~1750 cm⁻¹) and sulfone S=O stretches (~1300–1150 cm⁻¹) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic ring-opening reactions?

Density functional theory (DFT) calculations reveal that the electron-withdrawing methanesulfonyl group increases the electrophilicity of the β-lactam carbonyl, favoring nucleophilic attack at the C2 position. Activation energies for ring-opening by amines or thiols can be modeled using Gaussian or ORCA software, correlating with experimental kinetics .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) across derivatives of this compound?

Contradictions often arise from substituent-dependent interactions. For example, antimicrobial activity in this compound derivatives correlates with lipophilicity (logP > 2.5), while cytotoxicity in cancer cells may depend on ROS generation via sulfone-mediated redox cycling. Dose-response assays (e.g., MTT) and ROS scavenger controls are critical for mechanistic clarity .

Q. How does the methanesulfonyl group influence the compound’s pharmacokinetic properties, such as metabolic stability or CYP450 inhibition?

The sulfone group enhances metabolic stability by resisting oxidative degradation compared to thioether analogs. In vitro microsomal assays (human liver microsomes + NADPH) show t1/2 > 60 min. However, sulfones may inhibit CYP3A4 due to coordination with the heme iron, requiring competitive inhibition studies with fluorescent substrates like 7-benzyloxy-4-trifluoromethylcoumarin .

Methodological Challenges

Q. What experimental designs optimize enantioselective synthesis of chiral this compound derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-catalyzed C–H insertion) can achieve enantiomeric excess (ee > 90%). Reaction progress is monitored via chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients .

Q. How are crystallographic disorder issues in the methanesulfonyl group resolved during structure refinement?

Disordered sulfone groups are modeled using PART instructions in SHELXL, with isotropic displacement parameters constrained for overlapping atoms. Residual density maps (e.g., Δ/σ < 0.1) and Hirshfeld surface analysis validate the final model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.